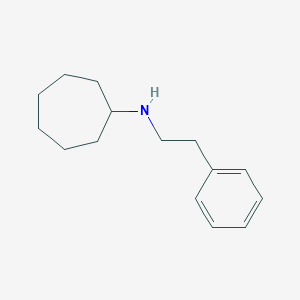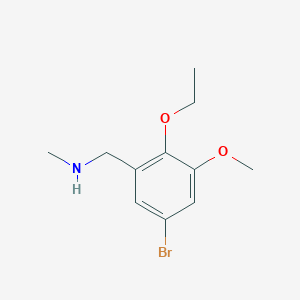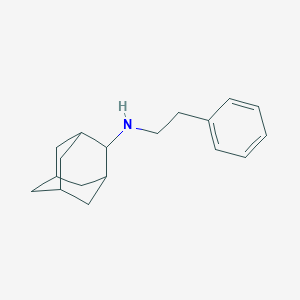![molecular formula C14H15ClN4O3S B262141 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B262141.png)
4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the growth and reproduction of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. It has also been shown to have low toxicity in mammalian cells.
実験室実験の利点と制限
One advantage of using 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide in lab experiments is its low toxicity in mammalian cells, which makes it a safer alternative to other compounds. However, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several future directions for research on 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide. One direction is to further investigate its potential applications in medicine, agriculture, and environmental science. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells and microorganisms. Additionally, more research is needed to determine its potential toxicity in vivo and its effects on the environment.
合成法
The synthesis of 4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves the reaction between 4-chloro-3-nitrobenzoic acid and 2-methylbutan-2-amine in the presence of thionyl chloride and triethylamine. The resulting compound is then reacted with thiosemicarbazide to produce the final product.
科学的研究の応用
4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has been studied for its potential applications in various fields. In medicine, it has been shown to have antitumor and antimicrobial properties. In agriculture, it has been investigated as a potential herbicide and insecticide. In environmental science, it has been studied for its potential use in water treatment.
特性
分子式 |
C14H15ClN4O3S |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H15ClN4O3S/c1-4-14(2,3)12-17-18-13(23-12)16-11(20)8-5-6-9(15)10(7-8)19(21)22/h5-7H,4H2,1-3H3,(H,16,18,20) |
InChIキー |
ZKYAYPWIKGKQJG-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)
![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)